molecular formula C13H14F3NO B8205671 8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol

8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol

Cat. No.: B8205671
M. Wt: 257.25 g/mol
InChI Key: ASXKGBOVLWQLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol is a complex organic compound with a unique structure that includes an amino group, a trifluoromethyl group, and a hexahydro-s-indacen-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol can be achieved through several synthetic routes. One common method involves the reduction of amino fatty acids into corresponding amino alcohols using carboxylic acid reductase and E. coli endogenous aldehyde reductases . This biocatalytic reduction protocol has been shown to produce high yields of aliphatic amino alcohols, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes, where enzymes such as carboxylic acid reductase are employed to convert amino fatty acids into amino alcohols. The reaction conditions typically include the use of specific buffers, co-solvents like methanol, and controlled pH levels to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield .

Major Products Formed

Scientific Research Applications

8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino alcohols and trifluoromethyl-substituted compounds, such as:

Uniqueness

What sets 8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol apart is its unique combination of an amino group, a trifluoromethyl group, and a hexahydro-s-indacen-1-ol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

8-amino-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-s-indacen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)12(18)5-4-8-6-7-2-1-3-9(7)11(17)10(8)12/h6,18H,1-5,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXKGBOVLWQLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C(=C2C1)N)C(CC3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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